molecular formula C7H13NO2 B8665962 3-Ethylpyrrolidine-2-carboxylic acid

3-Ethylpyrrolidine-2-carboxylic acid

Cat. No.: B8665962
M. Wt: 143.18 g/mol
InChI Key: UGOPTYHSSLZCIG-UHFFFAOYSA-N
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Description

3-Ethylpyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by a five-membered saturated ring containing a carboxylic acid group at position 2 and an ethyl substituent at position 2. Its hydrochloride salt form has a molecular weight of 193.68 g/mol and a purity of ≥95% . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing peptidomimetics or bioactive molecules.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

3-ethylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-2-5-3-4-8-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

UGOPTYHSSLZCIG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-3-ethylpyrrolidine-2-carboxylic Acid

  • Structure : The Boc-protected derivative introduces a tert-butoxycarbonyl group, enhancing stability during synthetic processes.
  • Molecular Weight : 243.3 g/mol (vs. 193.68 g/mol for the hydrochloride salt of the parent compound) .
  • Physicochemical Properties :
    • Purity : ≥95% .
    • Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
    • Storage : Requires refrigeration (+2 to +8 °C) .
  • Applications : The Boc group facilitates selective deprotection in multi-step syntheses, making it valuable for peptide coupling reactions.

(2R,3R)-2-(3,4-Dimethoxyphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Features a dimethoxyphenyl group at position 2 and an oxo group at position 5, increasing structural complexity.
  • Molecular Weight: Not explicitly stated, but higher than the parent compound due to aromatic and oxo substituents .
  • The oxo group may influence hydrogen-bonding interactions in biological targets .

Pyridin-ylmethyl-carbamic Acid Derivatives (Patent Compounds)

  • Structure : Complex fused-ring systems (e.g., pyrrolo-triazolo-pyrazine) with cyclopentyl and pyridinylmethyl groups .
  • Functional Implications :
    • Designed for high-affinity binding to neurological or oncological targets.
    • Trifluoroacetic acid counterions enhance solubility for in vitro assays .

3,6-Dichloropyridine-2-carboxylic Acid

  • Structure : Pyridine ring with chlorine substituents and a carboxylic acid group.
  • Key Contrasts: Aromatic pyridine ring (vs. saturated pyrrolidine) increases planarity and electronic effects.

Table 1: Key Properties of 3-Ethylpyrrolidine-2-carboxylic Acid and Analogs

Compound Name Molecular Weight (g/mol) CAS Number Purity Key Structural Features
This compound HCl 193.68 Not provided ≥95% Ethyl at C3, carboxylic acid at C2
Boc-protected derivative 243.3 361442-24-2 ≥95% Boc group at N1
(2R,3R)-Dimethoxyphenyl-oxo derivative ~300 (estimated) 1071536-21-4 Not specified Dimethoxyphenyl, oxo group
3,6-Dichloropyridine-2-carboxylic acid 192.0 1702-17-6 Not specified Dichloro-pyridine core

Functional and Application Differences

  • Bioavailability : The Boc-protected derivative’s higher molecular weight and hydrophobicity may reduce aqueous solubility compared to the hydrochloride salt .
  • Target Selectivity : Patent compounds with fused heterocycles exhibit tailored binding to kinases or GPCRs, unlike the parent compound, which is primarily a synthetic intermediate .
  • Safety Profiles : Boc derivatives pose greater handling risks (e.g., respiratory irritation) compared to simpler salts .

Notes on Sources and Reliability

  • Peer-reviewed synthesis protocols (e.g., Molecules 2014) provide validated methods for pyrrolidine derivatives .
  • Technical data sheets (e.g., ) offer precise physicochemical data but may lack mechanistic insights.

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